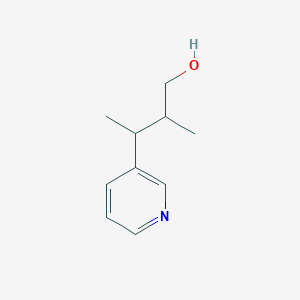

2-Methyl-3-pyridin-3-ylbutan-1-ol

Description

Properties

IUPAC Name |

2-methyl-3-pyridin-3-ylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(7-12)9(2)10-4-3-5-11-6-10/h3-6,8-9,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGARBWAUGJZJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(C)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-pyridin-3-ylbutan-1-ol can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines. This process can be carried out using a continuous flow system, which offers advantages such as shorter reaction times, increased safety, and reduced waste. The reaction typically involves the use of Raney® nickel as a catalyst and 1-propanol as the solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale continuous flow systems to ensure high yield and purity. The use of advanced catalytic processes and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-pyridin-3-ylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-Methyl-3-pyridin-3-ylbutan-1-ol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the production of fine chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-pyridin-3-ylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

2-Methylpyridine: A simpler derivative of pyridine with a single methyl group.

3-Pyridylbutanol: A compound with a similar butanol side chain but without the methyl substitution.

Pyridine: The parent compound with no additional substituents.

Uniqueness

2-Methyl-3-pyridin-3-ylbutan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Q & A

Q. What are the key structural features of 2-Methyl-3-pyridin-3-ylbutan-1-ol, and how do they influence its reactivity?

Q. What are recommended protocols for synthesizing this compound with high purity?

A common approach involves Grignard reactions between pyridine-3-carbaldehyde and a methyl-substituted organomagnesium reagent, followed by reduction of the carbonyl group. For example:

- Step 1 : React 3-pyridinecarbaldehyde with 2-methylpropenylmagnesium bromide to form a secondary alcohol intermediate.

- Step 2 : Reduce the intermediate using NaBH or catalytic hydrogenation.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>98%) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Conduct accelerated stability studies:

- Temperature : Store samples at 4°C, 25°C, and 40°C for 1–6 months.

- Light Exposure : Test under UV (254 nm) and visible light.

- Analysis : Monitor degradation products via GC-MS or LC-MS. Pyridine derivatives are prone to oxidation; antioxidants like BHT may enhance stability .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in the catalytic efficiency of this compound in enantioselective reactions?

Discrepancies in enantiomeric excess (ee) often arise from competing reaction pathways. For instance:

- Pathway A : The hydroxyl group coordinates with a chiral catalyst (e.g., BINOL-derived phosphoric acid), favoring one enantiomer.

- Pathway B : Steric hindrance from the methyl group disrupts coordination, leading to racemization. Resolution : Use kinetic studies (e.g., Eyring plots) and DFT calculations to identify rate-determining steps. Adjust solvent polarity (e.g., switch from THF to DCM) to modulate coordination .

Q. How can researchers resolve conflicting data on the biological activity of this compound in receptor-binding assays?

Variations in IC values may stem from differences in assay conditions:

- Receptor Source : Human vs. rodent receptors may exhibit divergent binding affinities.

- Buffer Composition : Ionic strength (e.g., 150 mM NaCl vs. 50 mM) can alter electrostatic interactions with the pyridine ring. Best Practice : Standardize assays using recombinant human receptors and include positive controls (e.g., nicotine for nicotinic acetylcholine receptors) .

Q. What strategies optimize the regioselective functionalization of the pyridine ring in this compound?

The 3-position of pyridine is electron-deficient due to the nitrogen atom, making it susceptible to electrophilic substitution. To target other positions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.